2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide
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Overview
Description
2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide is an amino acid amide.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- This compound has been studied in the context of synthesizing novel sulphonamide derivatives, showing significant antimicrobial activity (Fahim & Ismael, 2019).
Application in Antitumor Activity
- Research includes the evaluation of antitumor activity of derivatives containing this compound. Specific derivatives have been tested against various human tumor cell lines, showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
- Another study focused on antitumor screening of 4-thiazolidinones with this compound's moiety, revealing significant anticancer activity on multiple cancer cell lines (Havrylyuk et al., 2010).
Synthesis and Characterization in Pharmacology
- Studies also involve the synthesis and characterization of this compound for potential use in pharmacological applications. This includes the synthesis of labelled compounds for specific applications (Xu & Trudell, 2005).
Degradation Products in Pharmaceutical Analysis
- This compound has been analyzed for its degradation products in pharmaceutical contexts. Its behavior under acidic and basic conditions has been studied, providing insights into its stability and potential pharmaceutical applications (Bhattacharyya, Basak, Maity, & Ghosh, 2015).
properties
Product Name |
2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide |
---|---|
Molecular Formula |
C25H33N5O3 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H33N5O3/c1-5-16(3)26-14-23(31)28-19-9-7-18(8-10-19)25-30-21-13-20(11-12-22(21)33-25)29-24(32)15-27-17(4)6-2/h7-13,16-17,26-27H,5-6,14-15H2,1-4H3,(H,28,31)(H,29,32) |
InChI Key |
QUJPHEWRQFVCKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CNC(C)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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